![molecular formula C29H32N2O6 B13647723 (S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid is commonly used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid, which is protected by a 9-fluorenylmethyloxycarbonyl group at the alpha amino position and a 2,5-dioxopyrrolidin-1-yl group at the delta amino position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid typically involves the following steps:
Protection of the alpha amino group: The alpha amino group of L-2,4-diaminobutyric acid is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the delta amino group: The delta amino group is then protected using 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: undergoes several types of chemical reactions:
Deprotection reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using piperidine, while the 2,5-dioxopyrrolidin-1-yl group can be removed using hydrazine.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for the 9-fluorenylmethyloxycarbonyl group, hydrazine for the 2,5-dioxopyrrolidin-1-yl group.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Deprotected amino acid: L-2,4-diaminobutyric acid.
Peptide chains: When coupled with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Wirkmechanismus
The compound exerts its effects primarily through its role in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the alpha amino group during synthesis, preventing unwanted side reactions. The 2,5-dioxopyrrolidin-1-yl group protects the delta amino group, allowing for selective deprotection and coupling reactions. These protective groups are removed under specific conditions to yield the desired peptide product.
Vergleich Mit ähnlichen Verbindungen
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is unique due to its dual protective groups, which allow for selective deprotection and coupling reactions. Similar compounds include:
N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid: Lacks the 2,5-dioxopyrrolidin-1-yl group.
N-δ-(2,5-Dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: Lacks the 9-fluorenylmethyloxycarbonyl group.
These similar compounds may be used in peptide synthesis but offer less flexibility in selective deprotection and coupling reactions.
Eigenschaften
Molekularformel |
C29H32N2O6 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35) |
InChI-Schlüssel |
BGQZWPYGWVUUEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



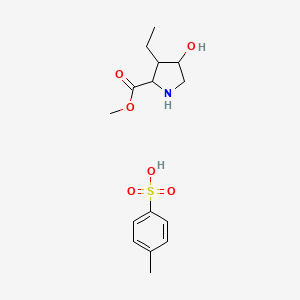
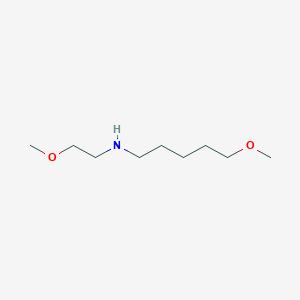
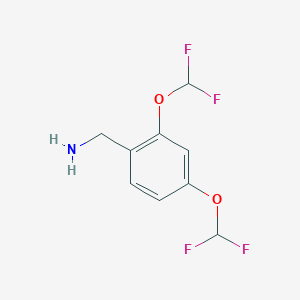

![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
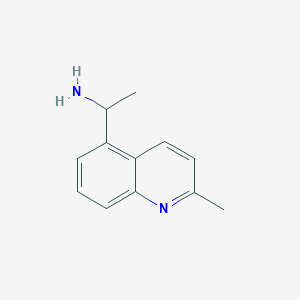

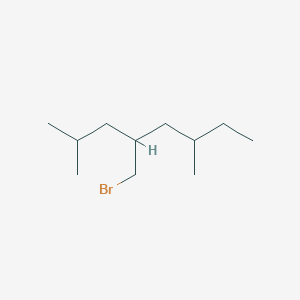


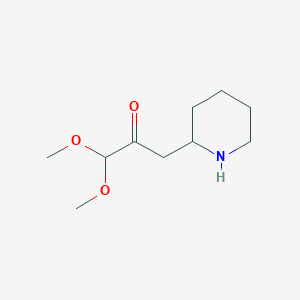

![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
